molecular formula C19H21BrN4O2 B2656530 4-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyrimidine CAS No. 2309571-87-5

4-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyrimidine

Cat. No.: B2656530
CAS No.: 2309571-87-5
M. Wt: 417.307
InChI Key: NLTSEZJGCZKUQA-UHFFFAOYSA-N
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Description

4-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a bromopyridine moiety, a piperidine ring, and a cyclopropyl-substituted pyrimidine, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyrimidine typically involves multiple steps, starting with the preparation of the bromopyridine and piperidine intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyrimidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst, lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), organolithium reagents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-(5-chloropyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyrimidine
  • 4-{[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyrimidine
  • 4-{[1-(5-iodopyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyrimidine

Uniqueness

The uniqueness of 4-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyrimidine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromine atom, for example, can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool for research and development.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN4O2/c20-16-7-15(9-21-10-16)19(25)24-5-3-13(4-6-24)11-26-18-8-17(14-1-2-14)22-12-23-18/h7-10,12-14H,1-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTSEZJGCZKUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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